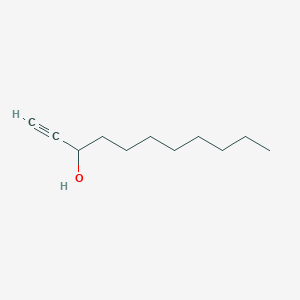

1-Undecyn-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

53735-49-2 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

undec-1-yn-3-ol |

InChI |

InChI=1S/C11H20O/c1-3-5-6-7-8-9-10-11(12)4-2/h2,11-12H,3,5-10H2,1H3 |

InChI Key |

ZZZWCMWSJIFAPR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(C#C)O |

Canonical SMILES |

CCCCCCCCC(C#C)O |

Other CAS No. |

53735-49-2 |

Origin of Product |

United States |

Synthesis and Characterization of 1 Undecyn 3 Ol

Synthetic Methodologies

The synthesis of 1-Undecyn-3-ol typically involves established organic chemistry transformations. One described method for its preparation includes the deprotection of a protected precursor. For instance, a synthetic route involves treating a crude product with a fluoride (B91410) source, such as 1M tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF) at room temperature for approximately 30 minutes. Following this deprotection step, the reaction mixture is typically quenched with brine, extracted with an organic solvent like diethyl ether, and the combined organic extracts are washed and dried. Purification is often achieved through column chromatography, for example, using a gradient elution from 10% diethyl ether in petroleum ether to 20% diethyl ether in petroleum ether, yielding the desired product as a yellow oil prepchem.com.

Key Research Findings and Data

The utility of 1-Undecyn-3-ol in complex syntheses is well-documented. Its role as a chiral synthon is particularly noteworthy.

Table 1: Key Intermediates in the Synthesis of (-)-Isoavenaciolide

| Stage | Compound/Intermediate | Description | Reference(s) |

| Starting Material | 1-Undecyn-3-ol | Racemic or enantiomerically enriched alkynol. | acs.orgnih.govresearchgate.netub.eduub.edu |

| Intermediate 1 | Protected 2,3-allenol | Derived from 1-Undecyn-3-ol. | acs.orgnih.govresearchgate.netub.eduub.edu |

| Intermediate 2 | Chiral 4-silyloxy-2-alkenylborane | Formed via hydroboration of the protected 2,3-allenol. | acs.orgnih.govresearchgate.netub.eduub.edu |

| Reaction Step | Stereoselective addition to aldehyde | Addition of the alkenylborane to 2-thiophenecarboxaldehyde. | acs.orgnih.govresearchgate.netub.eduub.edu |

| Final Product | (-)-Isoavenaciolide | Natural product with antibacterial and antifungal properties. | acs.orgnih.govresearchgate.netub.eduub.edu |

| Resolution Method | Enzymatic kinetic resolution (Novozym 435) | Used to obtain enantiomerically enriched (S)-1-Undecyn-3-ol from the racemate. | ub.edu |

Table 2: Key Steps in the Synthesis of (3E,5Z)-3,5-tetradecadienoic Acid

| Step | Transformation | Reagents/Conditions | Product/Intermediate | Reference(s) |

| 1 | Modified Claisen Rearrangement | 1-Undecyn-3-ol + Triethyl orthoacetate | 3,4-Dienoate | oup.com |

| 2 | Stereoselective Rearrangement | 3,4-Dienoate + Alumina | (2E,4Z)-2,4-Dienoate (e.g., ethyl ester) | oup.com |

| 3 | Reduction | (2E,4Z)-2,4-Dienoate + LiAlH₄ | Corresponding alcohol | oup.com |

| 4 | Chain Extension | Alcohol + Methyl methylthiomethyl sulfone | (3E,5Z)-1-Methylsulfonyl-1-methylthio-3,5-tetradecadiene | oup.com |

| 5 | Oxidation and further transformations | (3E,5Z)-1-Methylsulfonyl-1-methylthio-3,5-tetradecadiene | (3E,5Z)-3,5-tetradecadienoic acid (Megatomoic acid) | oup.com |

The synthesis of 1-Undecyn-3-ol itself can be summarized as follows:

Table 3: Synthesis of 1-Undecyn-3-ol

| Reaction Step | Description | Reagents/Conditions | Yield/Purity | Reference(s) |

| Deprotection | Removal of protecting group from a precursor. | 1M TBAF in THF, room temperature, 0.5 hr. | Crude product. | prepchem.com |

| Work-up & Extraction | Isolation of the product from the reaction mixture. | Quenched with brine, extracted with diethyl ether, washed, dried (MgSO₄). | Brown oil. | prepchem.com |

| Purification | Chromatographic separation to obtain pure product. | Flash chromatography on silica (B1680970) gel, gradient elution from 10% to 20% diethyl ether in petroleum ether. | 6.81g of product as a yellow oil. | prepchem.com |

Reactivity and Mechanistic Investigations of 1 Undecyn 3 Ol

Alkyne Functional Group Transformations

The terminal alkyne in 1-undecyn-3-ol is susceptible to various reactions characteristic of alkynes, including addition reactions and cycloadditions.

Hydrogenation and Semi-Hydrogenation Reactions

Hydrogenation of the alkyne functionality in 1-undecyn-3-ol can lead to either the corresponding alkene or, with further reduction, the alkane. Semi-hydrogenation, which selectively reduces the triple bond to a double bond, is a key transformation. Palladium-based catalysts are commonly employed for this purpose. For instance, palladium catalysts, particularly in the form of clusters, have demonstrated high selectivity for the semi-hydrogenation of alkynes to alkenes, even at very low catalyst loadings (0.0002 mol %) nih.govwikipedia.org. These studies highlight that the size of palladium species is crucial; sub-nanometrical Pd clusters are more selective than larger nanoparticles for semi-hydrogenation nih.gov. While specific examples for 1-undecyn-3-ol are not detailed in the provided snippets, the general principles apply to terminal alkynes. For example, 1-octyn-3-ol (B1346985) has been successfully semi-hydrogenated using PdCl₂ at 90 °C with high selectivity (>96%) to the corresponding alkene nih.gov. The use of poisoned catalysts, such as Lindlar catalyst, is a classic method for achieving selective semi-hydrogenation to cis-alkenes wikipedia.orgmsu.edu. Alternatively, dissolving metal reductions (e.g., sodium in liquid ammonia) can yield trans-alkenes masterorganicchemistry.com.

Halogenation and Hydrohalogenation Pathways

The terminal alkyne of 1-undecyn-3-ol can undergo addition reactions with halogens (X₂) or hydrogen halides (HX). Halogenation typically adds two halogen atoms across the triple bond, forming vicinal dihalides. Hydrohalogenation, the addition of HX, follows Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halogen adding to the internal carbon of the alkyne, forming a vinyl halide. A second addition of HX can then lead to a geminal dihalide. Specific research findings detailing these reactions for 1-undecyn-3-ol are not extensively covered in the provided search results, but these are standard alkyne reactions masterorganicchemistry.com.

Cycloaddition Reactions (e.g., Click Chemistry with Alkynes)

Terminal alkynes are highly valuable substrates for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" wikipedia.orgorganic-chemistry.orgtcichemicals.comnih.gov. This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne to form a 1,2,3-triazole ring. The CuAAC reaction is known for its high yields, mild reaction conditions, tolerance of various functional groups, and minimal byproducts, making it an efficient method for linking molecular fragments wikipedia.orgorganic-chemistry.orgtcichemicals.com. While specific examples of 1-undecyn-3-ol participating in click chemistry are not explicitly detailed, its terminal alkyne functionality makes it a suitable candidate for such transformations, enabling the synthesis of functionalized triazole derivatives. Other cycloaddition reactions, such as Diels-Alder reactions, can also involve alkynes, though they are less common for simple terminal alkynes compared to activated ones wikipedia.orgnih.gov.

Alcohol Functional Group Reactivity

The secondary alcohol group in 1-undecyn-3-ol exhibits typical alcohol reactivity, participating in esterification, etherification, oxidation, and reduction reactions.

Esterification and Etherification Reactions

The hydroxyl group of 1-undecyn-3-ol can be readily esterified by reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst or coupling agent organic-chemistry.orgnih.govsemanticscholar.orgresearchgate.netresearchgate.netnih.gov. For example, enzymatic kinetic resolution using lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), with vinyl acetate (B1210297) can selectively acylate one enantiomer of a racemic alcohol, yielding an enantioenriched acetate and the unreacted alcohol researchgate.netub.edu. This approach has been used to obtain enantiomerically enriched 1-undecyn-3-ol derivatives for further synthesis researchgate.netresearchgate.netub.edu. Etherification can be achieved by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis) or via acid-catalyzed dehydration with another alcohol, though the latter is less common for secondary alcohols.

Oxidation and Reduction Pathways

The secondary alcohol in 1-undecyn-3-ol can be oxidized to the corresponding ketone, undec-1-yn-3-one. Common oxidizing agents for secondary alcohols include pyridinium (B92312) chlorochromate (PCC), Jones reagent (chromic acid), or Swern oxidation conditions pressbooks.pub. The alkyne functionality generally remains intact under mild oxidation conditions.

Reduction of the alcohol group itself is less common as a direct transformation, as it would involve deoxygenation. However, the molecule can be involved in reactions where the alcohol plays a directing or activating role, or it can be protected and then deprotected. For instance, in the synthesis of (-)-isoavenaciolide, the hydroxyl group of 1-undecyn-3-ol is protected as a silyl (B83357) ether before further transformations nih.govresearchgate.netacs.org.

Computational and Theoretical Studies of Reaction Mechanisms

Mechanistic Probing via Isotopic Labeling

Mechanistic probing via isotopic labeling is a cornerstone technique in physical organic chemistry, employed to elucidate the intricate pathways of chemical reactions. By strategically substituting atoms within a molecule with their heavier isotopes (such as deuterium (B1214612) (D) for hydrogen (H), or ¹³C for ¹²C), researchers can observe changes in reaction rates, known as kinetic isotope effects (KIEs). These effects provide critical insights into which bonds are being broken or formed in the rate-determining step of a reaction. A primary kinetic isotope effect (KIE = klight/kheavy > 1) typically indicates that the isotopically labeled bond is involved in the slowest step of the reaction, as the heavier isotope generally leads to a slower reaction rate due to differences in zero-point vibrational energy baranlab.orglibretexts.orgwikipedia.org. Secondary kinetic isotope effects, observed when the labeled atom is not directly involved in bond breaking or formation in the rate-determining step but is adjacent to it, can also offer valuable mechanistic information baranlab.orglibretexts.orgwikipedia.org.

For a compound like 1-Undecyn-3-ol, mechanistic investigations employing isotopic labeling would typically focus on reactions involving its functional groups, such as the alkyne or the secondary alcohol. For instance, if 1-Undecyn-3-ol were subjected to a hydration reaction, isotopic labeling could be used to determine the regioselectivity and stereochemistry of water addition. Deuterium labeling at the terminal alkyne carbon (C1) or the internal alkyne carbon (C2), or on the hydroxyl group, could reveal whether the initial protonation or nucleophilic attack by water is the rate-limiting step. Similarly, if the alcohol moiety were involved in an oxidation or substitution reaction, labeling at the carbinol carbon (C3) or the hydroxyl oxygen could help pinpoint the mechanistic details.

However, a comprehensive review of the available scientific literature did not yield specific detailed research findings or associated data tables pertaining to mechanistic probing via isotopic labeling exclusively for the compound 1-Undecyn-3-ol. While general principles of kinetic isotope effects and studies on the hydration of alkynes are well-documented libretexts.orglibretexts.orgpearson.comlumenlearning.commasterorganicchemistry.com, and other compounds have been investigated using these isotopic labeling techniques nih.govchemrxiv.orgnih.gov, specific experimental data for 1-Undecyn-3-ol in this context could not be identified. Therefore, no data tables or detailed research findings specific to 1-Undecyn-3-ol's mechanistic studies via isotopic labeling can be presented here.

Applications of 1 Undecyn 3 Ol As a Chemical Precursor

Chiral Building Block in Asymmetric Synthesis

The strategic importance of 1-undecyn-3-ol in asymmetric synthesis stems from its ability to serve as a foundation for creating molecules with defined stereochemistry. Its functional groups allow for enantioselective transformations, either by resolving racemic mixtures or by incorporating it into synthetic routes that inherently build chirality.

Preparation of Enantiomerically Pure Intermediates

A critical aspect of utilizing 1-undecyn-3-ol in asymmetric synthesis is the availability of its enantiomerically pure forms. Enzymatic kinetic resolution has emerged as a powerful and efficient method for obtaining enantiomerically enriched 1-undecyn-3-ol derivatives. Lipases, particularly immobilized forms like Novozym 435 and Lipase (B570770) PS (Amano), are frequently employed for the enantioselective acetylation of racemic alkynyl alcohols.

One notable application involves the resolution of racemic 1-undecyn-3-ol itself. Using Novozym 435 as a biocatalyst in the presence of vinyl acetate (B1210297), (±)-1-undecyn-3-ol can be transformed into enantioenriched (S)-1-undecyn-3-yl acetate. This enzymatic process selectively acylates one enantiomer, leaving the other enantiomer of the alcohol unreacted, or vice versa, thereby separating the stereoisomers. Similar strategies have been successfully applied to related compounds, such as (±)-1-trimethylsilyl-1-undecyn-3-ol, using Lipase PS, yielding the corresponding enantioenriched acetates with high enantiomeric excesses (ee), often exceeding 99% ub.eduresearchgate.netresearchgate.netresearchgate.net.

Table 1: Enzymatic Kinetic Resolution of 1-Undecyn-3-ol and Related Compounds

| Substrate | Enzyme/Catalyst | Acyl Donor | Product (Enantioenriched) | Typical Enantiomeric Excess (ee) | Reference(s) |

| (±)-1-Undecyn-3-ol | Novozym 435 | Vinyl acetate | (S)-1-Undecyn-3-yl acetate | Enantioenriched | ub.edu |

| (±)-1-Trimethylsilyl-1-undecyn-3-ol | Lipase PS | Vinyl acetate | (S)-1-Trimethylsilyl-1-undecyn-3-ol acetate | Up to 99% | researchgate.net, researchgate.net |

| Racemic allylic alcohols (terminal double bonds) | Novozym 435 | Vinyl acetate | Chiral allylic acetates | 94% to >99% | researchgate.net |

These resolved enantiomers serve as valuable chiral intermediates, ready for incorporation into more complex synthetic targets where precise stereochemical control is paramount.

Stereochemical Control in Multi-Step Syntheses

The enantiomerically pure forms of 1-undecyn-3-ol, or intermediates derived from it, are instrumental in dictating the stereochemical outcome of subsequent reactions in multi-step syntheses. A prominent example illustrating this principle is the total synthesis of (-)-isoavenaciolide ub.eduacs.org.

In this synthesis, 1-undecyn-3-ol is transformed into a chiral protected 2,3-allenol. This allenol is then subjected to hydroboration, generating a chiral 4-silyloxy-2-alkenylborane intermediate ub.eduacs.org. This chiral borane (B79455) species is crucial for stereochemical control, as it undergoes a highly stereoselective addition to 2-thiophenecarboxaldehyde. This addition reaction, often proceeding through a six-membered transition state, yields a syn,anti homoallylic alcohol with a defined relative and absolute stereochemistry ub.eduacs.org. The inherent chirality of the borane intermediate, originating from the resolved 1-undecyn-3-ol, directs the facial selectivity of the aldehyde addition, thereby controlling the stereochemistry of the newly formed chiral centers.

Table 2: Stereoselective Synthesis Step in (-)-Isoavenaciolide Synthesis

| Starting Material (derived from 1-Undecyn-3-ol) | Intermediate Formed | Reaction Partner | Reaction Type | Stereochemical Outcome | Reference(s) |

| Chiral protected 2,3-allenol | Chiral 4-silyloxy-2-alkenylborane | 2-Thiophenecarboxaldehyde | Stereoselective Addition | Formation of syn,anti homoallylic alcohol with controlled stereochemistry | acs.org, ub.edu |

This methodology highlights how the chirality embedded in 1-undecyn-3-ol is effectively propagated through a synthetic sequence, enabling the construction of complex chiral molecules with high fidelity. The ability to control stereochemistry in key bond-forming steps, such as the addition of the alkenylborane to the aldehyde, underscores the value of 1-undecyn-3-ol as a sophisticated chiral building block in the pursuit of enantiomerically pure natural products and pharmaceuticals.

Compound List:

1-Undecyn-3-ol

(-)-Isoavenaciolide

(S)-1-Undecyn-3-ol

(±)-1-Undecyn-3-ol

(S)-1-Undecyn-3-yl acetate

Chiral 4-silyloxy-2-alkenylborane

2-Thiophenecarboxaldehyde

(±)-1-Trimethylsilyl-1-undecyn-3-ol

Analytical Method Development and Characterization for 1 Undecyn 3 Ol Research

Advanced Chromatographic Techniques

Chromatography is indispensable for the separation and quantification of 1-Undecyn-3-ol from reaction mixtures and biological samples. The choice of technique depends on the compound's volatility, polarity, and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like 1-Undecyn-3-ol. nih.govfmach.it In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. dergipark.org.trmdpi.com The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them into a unique pattern that allows for positive identification and quantification. nih.govnih.gov

The chemical composition of samples containing alkynols can be determined by comparing the retention times and mass spectra of eluted components with reference libraries such as the National Institute of Standards and Technology (NIST). nih.govresearchgate.net For 1-Undecyn-3-ol, the mass spectrum would be expected to show characteristic fragments resulting from the cleavage of the alkyl chain and around the alcohol and alkyne functional groups.

Table 1: Predicted GC-MS Fragmentation Data for 1-Undecyn-3-ol

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Mass Fragments (m/z) | Fragment Identity |

|---|---|---|---|---|

| 1-Undecyn-3-ol | C₁₁H₂₀O | 168.28 | 57 | [C₄H₉]⁺ (cleavage at C4-C5) |

| 1-Undecyn-3-ol | C₁₁H₂₀O | 168.28 | 83 | [M-C₆H₁₃]⁺ (cleavage at C3-C4) |

| 1-Undecyn-3-ol | C₁₁H₂₀O | 168.28 | 150 | [M-H₂O]⁺ (loss of water) |

For less volatile derivatives of 1-Undecyn-3-ol or when analyzing it within complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. ox.ac.ukhumanjournals.com This technique separates compounds in a liquid phase based on their physicochemical properties, such as polarity, before they are introduced into the mass spectrometer for detection. technologynetworks.comnih.gov Reversed-phase liquid chromatography (RP-LC) is commonly used, where 1-Undecyn-3-ol, a moderately polar compound, would be separated from more polar or less polar components in the mixture. ox.ac.uk

LC-MS is highly sensitive and selective, making it ideal for pharmacokinetic studies and bioanalysis. humanjournals.com The combination of LC's separation power with MS's analytical capabilities allows for the detection and quantification of trace amounts of the target analyte while minimizing matrix effects and ion suppression. ox.ac.uktechnologynetworks.com

Table 2: Typical LC-MS Parameters for Alkynol Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 or C8 |

| Mobile Phase | Gradient elution with water and an organic solvent (e.g., acetonitrile, methanol), often with additives like formic acid or ammonium (B1175870) acetate (B1210297). nih.gov |

| Ionization Mode | Electrospray Ionization (ESI) in positive or negative mode. nih.gov |

| MS Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap. nih.gov |

1-Undecyn-3-ol possesses a chiral center at the C-3 position, meaning it exists as a pair of enantiomers, (R)-1-Undecyn-3-ol and (S)-1-Undecyn-3-ol. These stereoisomers can exhibit different biological activities. Chiral chromatography is a specialized form of liquid or gas chromatography used to separate these enantiomers. gcms.cz The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govnih.gov

Common CSPs are based on derivatives of polysaccharides (like cellulose (B213188) and amylose) or cyclodextrins. gcms.cz The development of a successful chiral separation method involves screening different CSPs and optimizing the mobile phase composition to achieve baseline resolution of the enantiomeric peaks. mdpi.com This analysis is critical for determining the enantiomeric excess (ee) or purity of a sample, which is vital in pharmaceutical and biological research.

Table 3: Chiral Separation Approach for 1-Undecyn-3-ol

| Parameter | Typical Condition |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase (CSP) | Amylose or cellulose derivatives (e.g., Chiralpak® series) |

| Mobile Phase | Normal-phase (e.g., n-hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) |

| Detection | UV or Mass Spectrometry (LC-MS) |

Spectroscopic Methodologies for Structural Elucidation of Derivatives

Spectroscopy is essential for confirming the identity of 1-Undecyn-3-ol and for elucidating the structures of new compounds formed during chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the molecular structure of organic compounds. upi.edu Both ¹H NMR and ¹³C NMR are used to analyze 1-Undecyn-3-ol and its derivatives. nih.gov ¹H NMR provides information about the number and types of hydrogen atoms and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. upi.edursc.org

By analyzing the chemical shifts, integration, and splitting patterns of the NMR signals, the precise structure of a reaction product can be determined. nih.gov For instance, if 1-Undecyn-3-ol undergoes an esterification reaction at the hydroxyl group, the ¹H NMR spectrum would show a downfield shift of the proton at the C-3 position, confirming the reaction's success.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Undecyn-3-ol (in CDCl₃)

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 (≡CH) | ~2.1 | Triplet (t) | ~85 |

| 2 (C≡C) | - | - | ~72 |

| 3 (CH-OH) | ~4.3 | Triplet (t) | ~62 |

| 4 (CH₂) | ~1.6 | Multiplet (m) | ~37 |

| 5-10 (CH₂) | ~1.3-1.5 | Multiplet (m) | ~22-32 |

| 11 (CH₃) | ~0.9 | Triplet (t) | ~14 |

Infrared (IR) Spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. researchgate.net When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the functional groups present. pressbooks.pubdocbrown.info

For 1-Undecyn-3-ol, the IR spectrum provides clear evidence for its key structural features. The presence or absence of these characteristic absorption bands can be used to monitor the progress of a reaction. For example, the disappearance of the broad O-H stretch would indicate that the alcohol has been converted to another functional group. libretexts.org

Table 5: Characteristic IR Absorption Bands for 1-Undecyn-3-ol

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200–3600 | Strong, Broad |

| ≡C-H (Terminal Alkyne) | Stretching | ~3300 | Strong, Sharp |

| C-H (sp³) | Stretching | 2850–2960 | Strong |

| C≡C (Alkyne) | Stretching | 2100–2260 | Weak to Medium, Sharp |

| C-O (Alcohol) | Stretching | 1050–1150 | Strong |

Mass Spectrometry (MS) for Reaction Product Identification

Mass spectrometry (MS) is an indispensable analytical technique for the identification and structural elucidation of reaction products such as 1-Undecyn-3-ol. When coupled with a separation technique like Gas Chromatography (GC-MS), it provides detailed information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is essential for confirming its identity in a reaction mixture. impactfactor.org

The ionization method significantly influences the appearance of the mass spectrum. uni-saarland.de Electron Ionization (EI) is a widely used, high-energy technique that results in extensive fragmentation, creating a characteristic fingerprint for a specific compound. uni-saarland.de For 1-Undecyn-3-ol (molar mass: 168.28 g/mol ), the molecular ion peak (M+) at m/z 168 would be expected, though it may be weak or entirely absent, which is a common characteristic for alcohols. libretexts.orgwikipedia.org

The fragmentation pattern of 1-Undecyn-3-ol is dictated by its functional groups: a secondary alcohol and a terminal alkyne. The primary fragmentation pathways for secondary alcohols involve:

Alpha-Cleavage: This is the cleavage of the carbon-carbon bond adjacent to the oxygen atom. creative-proteomics.com For 1-Undecyn-3-ol, two primary alpha-cleavage events are possible:

Cleavage of the C2-C3 bond (loss of an ethyl radical, •CH₂CH₃), leading to a resonance-stabilized fragment ion at m/z 139 .

Cleavage of the C3-C4 bond (loss of an octyl radical, •C₈H₁₇), resulting in a fragment ion containing the acetylenic group at m/z 57 . This is often a prominent peak for secondary alcohols.

Dehydration: The loss of a water molecule (H₂O, 18 Da) from the molecular ion is another common fragmentation pathway for alcohols. nih.gov This would result in a fragment ion at m/z 150 (168 - 18).

The presence of the terminal triple bond also influences fragmentation, potentially leading to characteristic ions corresponding to propargyl cations or related resonance-stabilized structures. The analysis of these distinct fragments allows for the unequivocal identification of 1-Undecyn-3-ol in complex reaction mixtures, distinguishing it from isomers or other byproducts. While a reference spectrum for 1-Undecyn-3-ol is not available in major public databases like the NIST Mass Spectral Library, its identity can be confidently assigned by interpreting these predictable fragmentation patterns. nist.govnist.gov

Method Validation and Performance Metrics in Analytical Research

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose. nih.gov It is a critical requirement for ensuring the quality, reliability, and consistency of analytical data in research involving compounds like 1-Undecyn-3-ol. impactfactor.org Key performance metrics are evaluated to establish the method's credibility.

Precision, Accuracy, and Linearity Studies

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under prescribed conditions. srce.hr It is typically reported as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and instrument.

Intermediate Precision (Inter-day precision): Evaluates variations within the same laboratory, but on different days, with different analysts, or on different equipment. nih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. environics.com It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte (1-Undecyn-3-ol) and calculating the percentage of the analyte recovered. researchgate.net

Linearity demonstrates the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov It is determined by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (R²) of the linear regression curve, which should ideally be ≥ 0.99. nih.gov

The following tables present illustrative data from a hypothetical GC-MS method validation for the quantification of 1-Undecyn-3-ol.

| Concentration (µg/mL) | Mean Peak Area (n=3) |

|---|---|

| 1.0 | 15,450 |

| 5.0 | 76,980 |

| 10.0 | 155,200 |

| 25.0 | 387,650 |

| 50.0 | 775,100 |

| 100.0 | 1,549,900 |

| Linear Regression Equation: y = 15485x + 398 | |

| Correlation Coefficient (R²): 0.9995 |

| Spiked Concentration (µg/mL) | Measured Concentration (Mean ± SD, n=6) | Recovery (%) | Precision (RSD, %) |

|---|---|---|---|

| Intra-day (Repeatability) | |||

| 5.0 | 4.95 ± 0.15 | 99.0 | 3.03 |

| 25.0 | 25.8 ± 0.52 | 103.2 | 2.02 |

| 75.0 | 74.1 ± 1.11 | 98.8 | 1.50 |

| Inter-day (Intermediate Precision) | |||

| 5.0 | 5.15 ± 0.21 | 103.0 | 4.08 |

| 25.0 | 24.6 ± 0.89 | 98.4 | 3.62 |

| 75.0 | 76.2 ± 2.21 | 101.6 | 2.90 |

Detection and Quantification Limits in Complex Matrices

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. chromatographyonline.com

These limits are crucial when analyzing trace amounts of 1-Undecyn-3-ol in complex matrices, such as environmental water or biological fluids, where background interference is significant. nih.gov They can be estimated using several methods, most commonly:

Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and 10:1 for the LOQ.

Based on the Standard Deviation of the Response and the Slope: This more statistically rigorous method uses the standard deviation of the y-intercepts of regression lines (σ) and the slope (S) of the calibration curve. The formulas are:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

The determination of these limits must be performed in a matrix that is representative of the actual samples to be analyzed, as matrix effects can significantly influence method sensitivity. researchgate.net

| Parameter | Method of Estimation | Value (ng/mL) |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise (S/N = 3) | 0.5 |

| Limit of Quantification (LOQ) | Signal-to-Noise (S/N = 10) | 1.5 |

| Limit of Detection (LOD) | Based on Calibration Curve (3.3 * σ/S) | 0.45 |

| Limit of Quantification (LOQ) | Based on Calibration Curve (10 * σ/S) | 1.36 |

Future Research Directions and Emerging Opportunities for 1 Undecyn 3 Ol

Innovations in Green Chemistry for Alkynol Synthesis

The synthesis of alkynols, including 1-Undecyn-3-ol, is poised for significant advancement through the integration of green chemistry principles. These innovations aim to reduce the environmental impact of chemical production by utilizing sustainable materials, minimizing waste, and improving energy efficiency. actascientific.comrsc.org The traditional synthesis of alkynols often involves the alkynylation of carbonyl compounds, which can utilize hazardous reagents and solvents. wikipedia.org Green chemistry offers alternatives by focusing on the use of eco-friendly solvents (such as water), bio-derived reducing agents, and developing one-pot synthesis and multicomponent reactions to improve atom economy. actascientific.comnih.gov

Future research will likely focus on biocatalysis, employing enzymes to facilitate the synthesis of 1-Undecyn-3-ol with high selectivity and under mild conditions. Plant extracts, rich in biomolecules that can act as both reducing and capping agents, present a promising avenue for the green synthesis of related compounds, a technique that could be adapted for alkynols. mdpi.com The goal is to develop scalable, cost-effective, and environmentally benign methods that supplant traditional, more hazardous chemical routes. actascientific.commdpi.com

Table 1: Innovations in Green Chemistry for Alkynol Synthesis

| Green Chemistry Principle | Application to 1-Undecyn-3-ol Synthesis | Potential Benefits |

|---|---|---|

| Use of Renewable Feedstocks | Synthesis from bio-based precursors instead of petroleum-derived starting materials. | Reduced carbon footprint, increased sustainability. |

| Alternative Solvents | Employing water or other green solvents in reaction media. | Minimized use of volatile organic compounds (VOCs), reduced pollution. nih.gov |

| Catalysis | Development of biocatalysts (enzymes) or recyclable heterogeneous catalysts. | High selectivity, mild reaction conditions, catalyst reusability. |

| Atom Economy | Designing syntheses, like one-pot reactions, that maximize the incorporation of starting materials into the final product. nih.gov | Waste reduction, increased efficiency. |

| Energy Efficiency | Utilizing methods like microwave or ultrasonic irradiation to reduce reaction times and energy consumption. | Lower operational costs, reduced environmental impact. |

Advanced Catalytic Systems for Selective Transformations

The dual functionality of 1-Undecyn-3-ol, featuring both an alkyne and a hydroxyl group, makes it a prime substrate for a variety of selective chemical transformations. wikipedia.org Advanced catalytic systems are crucial for controlling the outcome of these reactions, such as selectively hydrogenating the triple bond without affecting the alcohol, or vice versa.

Palladium-based catalysts, including the Lindlar catalyst, are well-established for the semi-hydrogenation of alkynes to alkenes. researchgate.net However, future research is exploring more sustainable and cost-effective alternatives. Recent studies have shown that inexpensive and abundant materials, such as specially prepared aluminum oxide, can mimic the catalytic activity of precious metals like gold and platinum in activating alkyne bonds. miragenews.com This breakthrough opens the door to developing novel, non-noble metal catalysts for the selective transformation of 1-Undecyn-3-ol. Research is also focused on heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, aligning with green chemistry principles. mdpi.com

Table 2: Advanced Catalytic Systems for 1-Undecyn-3-ol

| Catalyst Type | Transformation | Advantages |

|---|---|---|

| Palladium-based (e.g., Lindlar) | Semi-hydrogenation of alkyne to cis-alkene. researchgate.net | High selectivity and efficiency. mdpi.com |

| Non-Noble Metal (e.g., Al₂O₃-based) | Activation of the alkyne triple bond for various additions. miragenews.com | Cost-effective, abundant, sustainable. miragenews.com |

| Heterogeneous Catalysts | Hydrogenation, oxidation, coupling reactions. | Ease of separation, reusability, suitable for flow chemistry. mdpi.com |

| Biocatalysts (Enzymes) | Enantioselective reactions on the alcohol group. | High stereoselectivity, mild reaction conditions. |

Integration into Flow Chemistry Methodologies

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages such as enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov The integration of 1-Undecyn-3-ol into flow chemistry methodologies presents a significant opportunity for the efficient and safe synthesis of its derivatives.

Reactions involving highly reactive intermediates or exothermic processes can be precisely controlled in microreactors. nih.gov For alkynes, flow chemistry has been successfully applied to a range of transformations, including hydrogenations, cycloadditions, and Sonogashira cross-coupling reactions. acs.orgnih.gov Adapting these established protocols for 1-Undecyn-3-ol would enable the rapid, automated, and high-yield production of valuable chemical intermediates. nih.gov Furthermore, flow reactors facilitate the safe use of hazardous reagents by generating and consuming them in situ, minimizing risks associated with their storage and handling. nih.gov

Exploration in Novel Materials Science Applications

Alkynes are valuable building blocks in materials science due to the triple bond's reactivity and linear geometry. openaccesspub.org 1-Undecyn-3-ol, with its terminal alkyne and a reactive hydroxyl group, is a promising monomer for the synthesis of novel polymers and functional materials.

The alkyne group can participate in polymerization reactions to create conductive polymers, similar to polyacetylene, which have potential applications in electronic devices. openaccesspub.org The hydroxyl group provides a site for further modification or for creating polyesters and polyethers. The combination of these functionalities could lead to the development of advanced materials such as:

Functional Polymers: Polymers with tailored properties for applications in sensors, coatings, or biomedical devices.

Cross-linked Networks: The dual functionality allows for the creation of robust, three-dimensional polymer networks.

Optoelectronic Materials: The incorporation of the alkyne moiety into conjugated systems can yield materials with interesting photophysical properties, potentially for use in organic light-emitting diodes (OLEDs). acs.org

Deeper Understanding of Biosynthetic Pathways Involving Alkynols

While many alkyne-containing natural products have been identified from plants, fungi, and bacteria, the biosynthetic pathways that produce them are still being unraveled. researchgate.netnih.gov These pathways often involve specialized enzymes like acetylenases and desaturases that introduce triple bonds into fatty acid or polyketide precursors. researchgate.netspringernature.com

Although a specific biosynthetic pathway for 1-Undecyn-3-ol has not been detailed, knowledge of related pathways offers a roadmap for future investigation. For instance, the biosynthesis of 1-octen-3-ol (B46169) in mushrooms involves the enzymatic oxidation of linoleic acid. nih.govresearchgate.net It is plausible that 1-Undecyn-3-ol could be synthesized in nature from a long-chain fatty acid precursor through a series of enzymatic desaturation and hydroxylation steps. mdpi.com Elucidating these pathways could enable the biotechnological production of 1-Undecyn-3-ol and other alkynols using engineered microorganisms, providing a sustainable alternative to chemical synthesis. nih.gov The discovery of the biosynthetic route for terminal alkyne-containing amino acids in Streptomyces cattleya showcases the novel enzymatic strategies nature employs to construct this functional group. chemistryviews.org

Advanced Analytical Techniques for Trace Analysis and Metabolomics

The unique chemical properties of the alkyne group make it a valuable tool in modern analytical chemistry. Advanced techniques are being developed for the sensitive and specific detection of alkynols like 1-Undecyn-3-ol in complex biological and environmental samples.

One of the most powerful emerging strategies involves using alkyne-containing molecules as chemical probes in metabolomics. nih.govresearchgate.net 1-Undecyn-3-ol could be used as a tracer to study metabolic pathways. After being introduced into a biological system, it and its metabolites can be detected with high sensitivity using "click chemistry." nih.gov This involves a highly specific reaction between the alkyne group and an azide-containing reporter molecule, which can be fluorescent or carry a mass tag for easy detection by mass spectrometry (MS). chemistryviews.orgnih.gov Techniques like Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) provide the high resolution and accuracy needed to identify and quantify such tagged metabolites at trace levels. nih.govmdpi.com

Table 3: Advanced Analytical Techniques for 1-Undecyn-3-ol

| Technique | Application | Principle |

|---|---|---|

| Mass Spectrometry (MS) with Click Chemistry | Trace analysis and metabolomics. nih.govresearchgate.net | 1-Undecyn-3-ol is "clicked" to an azide (B81097) probe, enhancing ionization and allowing for highly sensitive detection. nih.gov |

| UPLC-Q/TOF-MS | Metabolite identification and quantification. nih.gov | High-resolution separation and accurate mass measurement for identifying 1-Undecyn-3-ol and its metabolites in complex mixtures. |

| Stimulated Raman Scattering (SRS) Microscopy | In-situ imaging. | The alkyne bond has a unique Raman signal, allowing for direct, label-free imaging of its distribution in biological systems. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 1-Undecyn-3-ol with high purity?

- Answer : Synthesis typically involves alkyne functionalization via nucleophilic addition or catalytic hydration. For example, isomerization of propargyl alcohols (e.g., 2-decyn-1-ol to 3-decyn-1-ol) using sodium salts of amines has been reported as a viable route . To ensure purity, gas chromatography (GC) with polar/non-polar columns (e.g., DB-5 or HP-INNOWAX) is recommended for monitoring reaction progress, as demonstrated in similar alkyne alcohol analyses . Post-synthesis purification via fractional distillation under reduced pressure (e.g., 1.5 Torr) is critical to isolate the compound .

Q. How should researchers characterize the physicochemical properties of 1-Undecyn-3-ol?

- Answer : Key properties include molecular weight (C₁₁H₂₀O = 168.28 g/mol), boiling point, and polarity. GC-MS with electron ionization (EI) provides molecular fragmentation patterns for structural confirmation . For thermochemical data (e.g., vapor pressure, enthalpy of formation), computational tools like Gaussian or ORCA can supplement experimental gaps. Researchers must reference NIST Standard Reference Data for validated parameters .

Q. What safety protocols are essential for handling 1-Undecyn-3-ol in laboratory settings?

- Answer :

- Handling : Use fume hoods to avoid inhalation of vapors; wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Storage : Keep in sealed containers under inert gas (N₂/Ar) to prevent oxidation. Store in cool (<4°C), dry conditions away from ignition sources .

- Emergency : For spills, use absorbent materials (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced Research Questions

Q. How can contradictory data on 1-Undecyn-3-ol’s reaction yields under varying catalytic conditions be resolved?

- Answer : Apply contradiction analysis frameworks:

- Step 1 : Identify principal contradictions (e.g., high yield vs. catalyst deactivation) using dialectical materialism principles .

- Step 2 : Optimize via Design of Experiments (DoE) to isolate variables (e.g., Pd nanoparticle size vs. solvent polarity in hydrogenation) .

- Step 3 : Validate with kinetic studies (e.g., Arrhenius plots) to reconcile discrepancies in reported activation energies .

Q. What computational strategies are effective for modeling 1-Undecyn-3-ol’s stability in aqueous systems?

- Answer :

- Molecular Dynamics (MD) : Simulate solvation effects using AMBER or GROMACS with TIP3P water models to predict hydrolysis rates .

- DFT Calculations : Assess orbital interactions (e.g., HOMO-LUMO gaps) to identify reactive sites prone to oxidation .

- Validation : Cross-reference computational results with experimental LC-MS data to confirm degradation pathways .

Q. How can researchers address inconsistencies in chromatographic retention indices (RI) for 1-Undecyn-3-ol across studies?

- Answer :

- Standardization : Use reference alkanes (C₈–C₂₀) on identical GC columns (e.g., HP-5MS) to calibrate RI values .

- Meta-Analysis : Apply multivariate statistics (e.g., PCA) to datasets from NIST and peer-reviewed studies to identify outlier methodologies .

- Reporting : Adhere to IUPAC guidelines for RI documentation, including column type, temperature ramp rates, and carrier gas flow .

Methodological Guidance

Q. What ethical and reproducibility standards apply to publishing 1-Undecyn-3-ol research?

- Answer :

- Data Transparency : Disclose synthesis protocols, raw spectral data, and computational input files in supplementary materials .

- Referencing : Cite peer-reviewed journals (avoiding non-specialized platforms like BenchChem) and use CAS registry numbers (e.g., 35329-42-1 for 1-Undecen-3-ol analogs) .

- Reproducibility : Follow Russian Chemical Bulletin standards for experimental details (e.g., reagent purity, elemental analysis tolerances) .

Data Contradiction Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.